molecular formula C17H13N3O2S B11126426 N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11126426
M. Wt: 323.4 g/mol
InChI Key: WAFFMIZXAXBCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is a synthetically designed small molecule featuring a fused imidazo[2,1-b][1,3]thiazole core structure, a methylphenyl substituent, and a furan-2-carboxamide group. This specific molecular architecture is characteristic of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and oncology research for their potent biological activities. The compound's core structure is a privileged scaffold in drug discovery, known for its ability to interact with key biological targets. Scientific research on analogous imidazothiazole derivatives has demonstrated considerable potential in anticancer applications. These compounds have shown promising cytotoxic effects against various human cancer cell lines, including hepatic (HepG2) and breast (MCF-7) carcinomas, as determined by MTT assays . The primary mechanism of action for this class of compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase receptor that is often overexpressed or dysregulated in numerous cancers . By targeting EGFR, this compound potentially modulates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are vital for regulating cell proliferation, survival, and apoptosis. This targeted interference can lead to the suppression of cancer cell growth and the induction of programmed cell death. Beyond its direct antiproliferative effects, the structural features of this compound—particularly the fused heterocyclic system incorporating a thiazole ring—align with those explored in other therapeutic areas. Related compounds have been investigated for their antimicrobial properties, showing effectiveness against a range of bacterial strains . The presence of five-membered heterocycles like thiazole and furan is a common and successful strategy in antibiotic drug design, as these rings can significantly influence the molecule's physicochemical properties, biological activity spectrum, and potency . This reagent is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H13N3O2S/c1-11-4-6-12(7-5-11)14-15(20-8-10-23-17(20)18-14)19-16(21)13-3-2-9-22-13/h2-10H,1H3,(H,19,21)

InChI Key

WAFFMIZXAXBCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Thiazole Precursor Preparation

2-Amino-4-(4-methylphenyl)thiazole is synthesized by reacting thiourea with α-bromo-4-methylacetophenone in ethanol under reflux. The reaction proceeds via nucleophilic substitution, yielding the thiazole ring with a 4-methylphenyl substituent at position 6.

Cyclization to Imidazo[2,1-b]thiazole

The 2-aminothiazole intermediate is cyclized with phenacyl bromide derivatives in ethanol under reflux. For example, reaction with 2-bromo-1-(4-methylphenyl)ethan-1-one generates the imidazo[2,1-b]thiazole core, with the 4-methylphenyl group positioned at C6.

Functionalization at Position 5

Introducing the primary amine at C5 is critical for subsequent amide coupling. Two primary routes are explored:

Nitration of the Imidazo[2,1-b]thiazole Core

Electrophilic nitration using nitric acid in sulfuric acid targets the electron-rich C5 position, guided by the directing effects of the thiazole and imidazole rings. The resulting 5-nitro-6-(4-methylphenyl)imidazo[2,1-b]thiazole is isolated via recrystallization.

Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to a primary amine, yielding 5-amino-6-(4-methylphenyl)imidazo[2,1-b]thiazole . Alternative reductants like SnCl₂/HCl may also be employed, though with lower selectivity.

Oxidation of Aldehyde Intermediate

The commercially available 6-(4-methylphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Acylhydrazide Formation and Reduction

The carboxylic acid is converted to an acylhydrazide via reaction with hydrazine hydrate. Subsequent reduction with LiAlH₄ in tetrahydrofuran (THF) yields the primary amine.

Amide Coupling with Furan-2-Carboxylic Acid

The final step involves forming the carboxamide bond between the C5 amine and furan-2-carboxylic acid:

Activation of Furan-2-Carboxylic Acid

Furan-2-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Coupling Reaction

The activated acid reacts with 5-amino-6-(4-methylphenyl)imidazo[2,1-b]thiazole in the presence of triethylamine, yielding the target compound after purification via column chromatography.

Analytical Characterization

Key characterization data for intermediates and the final product include:

CompoundMelting Point (°C)Molecular FormulaMS (m/z) [M+H]⁺
5-Nitroimidazo[2,1-b]thiazole derivative167–169C₁₃H₁₀N₃O₂S280.1
5-Aminoimidazo[2,1-b]thiazole derivative152–154C₁₃H₁₂N₃S242.2
Final product189–191C₁₈H₁₄N₃O₂S352.1

¹H NMR (DMSO-d₆, 400 MHz) of the final product exhibits signals at δ 8.52 (s, 1H, imidazo-thiazole H), 7.85–7.20 (m, 4H, aromatic), 6.75 (d, 1H, furan H), and 2.40 (s, 3H, CH₃).

Challenges and Optimization

  • Regioselectivity in Nitration : Directed nitration requires precise control of reaction conditions to avoid polysubstitution.

  • Reduction Side Reactions : Over-reduction of the nitro group or ring hydrogenation may occur, necessitating careful catalyst selection.

  • Coupling Efficiency : Low yields in amide formation may arise from steric hindrance; microwave-assisted synthesis could enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₁₃H₁₂N₂OS
  • Molecular Weight : 244.31 g/mol
  • IUPAC Name : N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

The structural arrangement includes an imidazo-thiazole moiety which is known for its diverse biological activities, making it a candidate for further research in drug development.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazo-thiazole have been shown to inhibit various cancer cell lines effectively. Studies have demonstrated that modifications to the thiazole ring can enhance cytotoxicity against human tumor cells, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored in various studies. Compounds containing furan and thiazole rings have shown activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of the imidazole ring is believed to contribute to this antimicrobial efficacy .

Antioxidant Activity

Antioxidant properties are critical for preventing oxidative stress-related diseases. Preliminary studies suggest that derivatives of this compound may exhibit moderate antioxidant activity, which could be beneficial in therapeutic applications aimed at reducing oxidative damage in cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of imidazo-thiazole derivatives:

StudyFindings
Hernández et al., 2023Identified significant antibacterial activity against Staphylococcus aureus with MIC values indicating strong efficacy .
ACS Omega StudyReported anticancer activities with percent growth inhibition exceeding 70% against multiple cancer cell lines .
PubChem AnalysisCompounds similar in structure exhibited notable antioxidant effects measured through DPPH assays .

These findings underscore the compound's potential across various therapeutic domains.

Mechanism of Action

The mechanism of action of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites or interact with cellular components, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, many of which exhibit bioactivity against therapeutic targets like cyclooxygenase-2 (COX-2), indoleamine 2,3-dioxygenase 1 (IDO1), and BRAF kinase. Key structural variations among analogues include:

Substituents at the C-5 position : Critical for target selectivity and potency.

Substituents at the C-6 position : Modulate lipophilicity and steric effects.

Additional functional groups : Influence solubility and binding interactions.

Key Findings

Impact of C-5 Substituents on Selectivity :

  • The COX-2 inhibitor 6a demonstrates that small, polar substituents (e.g., N,N-dimethylamine) at C-5 enhance selectivity (IC50 = 0.08 µM; selectivity index = 313.7) by avoiding COX-1’s larger active site . In contrast, bulkier groups (e.g., furan carboxamide in the target compound) may reduce potency against COX-2 but could improve interactions with other targets.

Role of C-6 Substituents in Lipophilicity :

  • The 4-methylphenyl group in the target compound provides moderate lipophilicity compared to ND-11503’s dihydrobenzofuran (more polar) or KS28’s fluorophenyl (higher electronegativity). This balance may enhance oral bioavailability .

Diverse Biological Targets :

  • While the target compound’s activity is unspecified, structural analogues highlight the scaffold’s versatility. For example:

  • 12h and related triazolyl acetamides inhibit IDO1, suggesting that carboxamide derivatives may favor enzyme interactions .
  • KS28 inhibits BRAF V600E via sulfonamide-mediated binding, indicating that C-5 modifications can redirect activity toward kinase targets .

Synthetic Flexibility :

  • The target compound shares synthetic pathways with ND-11503 and ND-11564, where carboxamide coupling at C-5 is achieved via amine reactions . This modularity allows rapid exploration of substituent effects.

Research Implications and Limitations

  • Unresolved Questions : The target compound’s biological data (e.g., IC50, selectivity) are absent in the provided evidence, limiting direct comparisons.
  • Contradictions : Studies focus on disparate targets (COX-2, IDO1, BRAF), making cross-target potency assessments challenging.
  • Molecular docking studies could predict binding modes relative to 6a or KS28 .

Biological Activity

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H12N4O3S
  • Molecular Weight : 352.37 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring fused with an imidazole ring and a furan carboxamide moiety, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial in its potential anticancer and antimicrobial activities.

Receptor Modulation : Interaction with cellular receptors allows the compound to modulate signaling pathways, which can influence cellular responses and contribute to its therapeutic effects.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that compounds similar to this compound showed cytotoxic activity against the NCI-60 cancer cell panel with GI50 values ranging from 1.4 to 4.2 µM .
Cell LineGI50 (µM)
HeLa1.4
CEM3.0
L12104.2

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have shown promising activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound exhibited MIC values in the range of 0.7–15.62 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus spp. .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.7
Streptococcus spp.7.81

This antimicrobial activity highlights the compound's versatility and potential applications in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key Modifications :

  • The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances cytotoxicity.
  • The thiazole and imidazole rings are essential for maintaining biological activity.

Case Studies

Several studies have focused on the biological effects of related compounds:

  • Antiproliferative Effects : A library of imidazo[2,1-b][1,3]thiazole compounds was evaluated for antiproliferative activity against pancreatic cancer cells (SUIT-2, Capan-1). The results indicated significant cytotoxicity with IC50 values in the submicromolar range .
  • Antimicrobial Evaluation : In vitro tests revealed that certain thiazole derivatives exhibited strong antibacterial properties against common pathogens with low MIC values .

Q & A

Q. Basic

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
  • Elemental analysis : Ensures C/H/N/S ratios match theoretical values (±0.3% tolerance) .

How can researchers analyze contradictory biological activity data between in vitro assays and computational predictions?

Q. Advanced

  • Validate docking models : Cross-check computational predictions (e.g., AutoDock Vina) with experimental binding assays (SPR, ITC) .
  • Assay optimization : Ensure in vitro conditions (e.g., pH, serum concentration) mimic physiological environments. For example, discrepancies in IC₅₀ values may arise from assay-specific parameters like cell line variability .
  • Dose-response validation : Perform multiple replicates and include positive controls (e.g., doxorubicin for cytotoxicity) to confirm activity trends .

What strategies are employed to establish structure-activity relationships (SAR) for imidazo[2,1-b][1,3]thiazole derivatives?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogens or electron-withdrawing groups) and test biological activity .
  • Pharmacophore mapping : Use 3D-QSAR models to identify critical functional groups (e.g., furan carboxamide’s role in hydrogen bonding) .
  • Biological profiling : Compare activity across analogs in standardized assays (e.g., NCI-60 panel for anticancer screening) .

What in vitro assays are appropriate for preliminary evaluation of this compound’s antimicrobial potential?

Q. Basic

  • Broth microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Fungal susceptibility testing : Use RPMI-1640 media for Candida albicans .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects .

How do molecular docking studies contribute to understanding the mechanism of action against cancer-related targets?

Q. Advanced

  • Target selection : Prioritize enzymes like topoisomerase I/IIα or kinases (e.g., EGFR) based on structural homology with active analogs .
  • Docking protocols : Use AutoDock or Schrödinger Suite with flexible ligand/rigid receptor settings to simulate binding .
  • Validation : Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from SRB assays .

What are the critical parameters to consider when scaling up the synthesis from milligram to gram scale?

Q. Basic

  • Solvent volume : Reduce excess solvent (e.g., ethanol) to improve reaction efficiency .
  • Catalyst loading : Optimize Pd(PPh₃)₄ concentrations (0.5–1 mol%) for coupling steps .
  • Purification scalability : Replace column chromatography with recrystallization or centrifugal partitioning .

How can researchers resolve discrepancies in melting point or spectral data during characterization?

Q. Advanced

  • Purity assessment : Re-crystallize from alternate solvents (e.g., DMF/H₂O vs. ethanol) .
  • Alternative techniques : Use DSC for melting point validation or 2D NMR (HSQC, HMBC) to resolve overlapping signals .
  • Batch comparison : Analyze multiple synthetic batches to isolate batch-specific impurities .

What experimental approaches determine the metabolic stability and in vivo pharmacokinetics of this compound?

Q. Advanced

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Pharmacokinetic profiling : Administer IV/oral doses in rodent models and measure plasma concentrations over time (Cmax, t₁/₂) .
  • Tissue distribution : Use radiolabeled compound and autoradiography to assess organ-specific accumulation .

How should researchers design control experiments to validate biological activity specificity?

Q. Basic

  • Negative controls : Include solvent-only (e.g., DMSO) and scrambled compound analogs .
  • Positive controls : Use known inhibitors (e.g., cisplatin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
  • Dose-response curves : Test 3–5 concentrations in triplicate to establish reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.